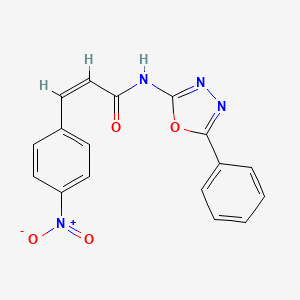

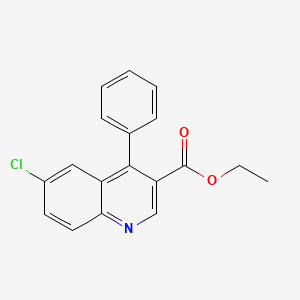

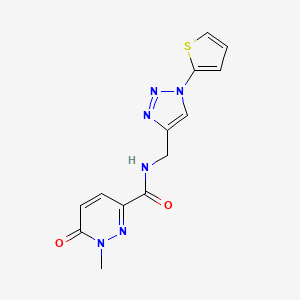

(Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has a unique structure that makes it an ideal candidate for various research studies.

Scientific Research Applications

Antimicrobial Activity

1,3,4-oxadiazole derivatives have been reported to exhibit significant antibacterial activities. Studies have shown that compounds like 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles demonstrate strong antibacterial activities against pathogens such as Staphylococcus aureus, highlighting their potential as antimicrobial agents (Hirao, Kato, & Hirota, 1971). Another study on chalcones-bearing 1,3,4-oxadiazole derivatives synthesized as novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi further emphasizes the potential of these compounds in addressing the challenge of antibiotic resistance (Joshi & Parikh, 2013).

Synthesis and Characterization of Novel Compounds

The synthesis and structural characterization of novel compounds involving 1,3,4-oxadiazole derivatives have been extensively explored. For instance, the synthesis, structural characterization, and enzyme inhibition studies on 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives reveal the process of synthesizing these compounds through successive conversions, highlighting their potential in biochemical research (Abbasi et al., 2013). Another example includes the synthesis of fluorescent 1,3,4-oxadiazole-containing carboxylate ligands and their zinc complexes, which exhibit high quantum efficiencies and luminescence in nonpolar solvents (Mikhailov et al., 2018), indicating their potential applications in materials science, particularly in the development of optical materials.

Enhanced Oil Recovery

Novel acrylamide-based copolymers incorporating 1,3,4-oxadiazole derivatives have been developed for enhanced oil recovery applications. These copolymers exhibit excellent thickening properties, shear stability, and salt tolerance, significantly improving the efficiency of oil recovery processes (Gou et al., 2015). This research highlights the versatility of 1,3,4-oxadiazole derivatives in industrial applications beyond their biological activity.

properties

IUPAC Name |

(Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4/c22-15(11-8-12-6-9-14(10-7-12)21(23)24)18-17-20-19-16(25-17)13-4-2-1-3-5-13/h1-11H,(H,18,20,22)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTLANVYRMZUDY-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)

![(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid](/img/structure/B2758445.png)